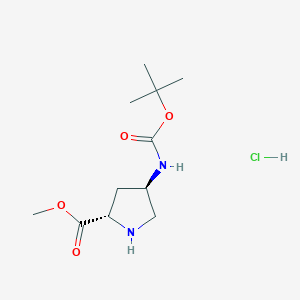

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride

Übersicht

Beschreibung

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O4 and its molecular weight is 280.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Details:

- Chemical Name: this compound

- CAS Number: 913742-54-8

- Molecular Formula: C11H21ClN2O4

- Molecular Weight: 280.748 g/mol

Structural Features:

The compound features a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 4-position and a methyl ester at the 2-carboxylate position. The hydrochloride form enhances its solubility in aqueous environments, which is critical for biological applications .

This compound exhibits biological activity primarily through its interaction with various biological targets. Its structural configuration allows it to effectively engage with enzyme systems and receptor sites, influencing pharmacological outcomes.

- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes, particularly those involved in neurotransmitter pathways. This is significant in the context of neurological disorders where modulation of neurotransmitter levels is crucial .

- Receptor Binding: Studies suggest that compounds with similar structures can bind to receptors associated with dopamine and gamma-aminobutyric acid (GABA), potentially influencing mood and cognitive functions .

Pharmacological Applications

The biological activity of this compound has been explored in various contexts:

Case Studies

-

Study on Neurotransmitter Modulation:

A study investigated the effects of similar compounds on GABAergic systems, revealing that modifications to the pyrrolidine structure could enhance binding affinity and selectivity for GABA receptors. This suggests that this compound may also exhibit similar properties when further studied . -

Antimicrobial Peptidomimetics:

Research into peptidomimetics has shown that structural analogs can possess broad-spectrum antimicrobial activity. Although not directly tested on this compound, the structural similarities indicate that it could be explored for such properties in future studies .

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Boc protection at 4-position | Enhanced stability and solubility |

| Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride | Cbz protection instead of Boc | Different reactivity profile |

| (2R,4R)-Methyl 4-(tert-butoxycarbonyl)aminopyrrolidine-2-carboxylate hydrochloride | Tert-butoxycarbonyl group | Increased steric hindrance affecting reaction pathways |

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

The synthesis of Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride typically involves:

- Formation of the Pyrrolidine Ring : Cyclization reactions using amino acids or their derivatives.

- Boc Protection : Protecting the amino group with tert-butoxycarbonyl (Boc) anhydride.

- Esterification : Esterifying the carboxylic acid group with methanol.

- Hydrochloride Formation : Converting to hydrochloride salt for enhanced solubility and stability .

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for diverse chemical transformations, making it a valuable building block in organic chemistry .

Biochemical Studies

The compound plays a crucial role in studying enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids. It can be utilized in designing inhibitors or probes that interact with biological targets, aiding in understanding metabolic pathways and disease mechanisms .

Pharmaceutical Development

In medicinal chemistry, it serves as a precursor for synthesizing drugs targeting neurological disorders and other medical conditions. Its derivatives have shown potential in developing therapeutics for conditions such as depression and anxiety .

Case Studies

Industrial Applications

In the industrial sector, this compound is employed in:

Analyse Chemischer Reaktionen

Hydrogenation of Azide to Amine

This compound serves as a synthetic precursor in hydrogenation reactions. For example, catalytic hydrogenation with Pd/C (10%) in methanol under H₂ (1 atm, 20°C) reduces azide intermediates to primary amines with high efficiency .

| Reaction Step | Yield | Conditions |

|---|---|---|

| Azide → Amine reduction | 97% | Pd/C (10%), H₂, MeOH, 12 h, rt |

Mechanism : The reaction proceeds via adsorption of H₂ onto the Pd surface, followed by electron transfer to cleave the N₃⁻ group. The Boc group remains intact under these conditions.

Acidic Boc Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Hydrochloric acid (HCl) : Direct treatment with HCl in methanol or dioxane removes the Boc group, yielding the free amine hydrochloride salt .

-

Trifluoroacetic acid (TFA) : In non-aqueous solvents like dichloromethane, TFA selectively deprotects the Boc group without hydrolyzing the ester .

Example :

-

Deprotection of Boc using 4 M HCl in dioxane at room temperature for 3 h achieves quantitative conversion .

Nucleophilic Substitution

The Boc-protected amine can participate in substitutions with nucleophiles such as amines or alcohols under basic conditions. For instance, alkylation with 3,4-dichlorobenzaldehyde in dichloroethane (DCE) using NaBH(OAc)₃ forms N-alkylated derivatives .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the corresponding carboxylic acid under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl in methanol/water (reflux, 12 h) converts the ester to a carboxylic acid .

-

Basic hydrolysis : NaOH in aqueous THF (room temperature, 6 h) achieves similar results .

Case Study: Arginase Inhibitors

This compound is a key intermediate in synthesizing arginase inhibitors like nor-NOHA·2HCl . Critical steps include :

-

Catalytic hydrogenation to deprotect amines.

-

Hydroxyguanidine introduction using BrCN and NH₂OH·HCl.

-

Final HCl-mediated deprotection to yield the active drug.

Stability and Reaction Optimization

-

Temperature sensitivity : Reactions involving Boc deprotection or ester hydrolysis require controlled temperatures to avoid side reactions (e.g., epimerization) .

-

Solvent selection : Methanol and dichloromethane are preferred for hydrogenation and substitution, respectively, due to their compatibility with Pd catalysts and nucleophiles .

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYYJRIAHJXTNC-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919786 | |

| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913742-54-8 | |

| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.